molecular formula C25H25BrN2O3 B187354 ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate CAS No. 5861-51-8

ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

Cat. No. B187354
CAS RN: 5861-51-8
M. Wt: 481.4 g/mol
InChI Key: XFSYMAQVLGXGLN-UHFFFAOYSA-N
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Description

Ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits significant anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of tyrosine kinase, which is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. This compound also inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, it has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, which promote the programmed cell death of cancer cells.
Biochemical and Physiological Effects
Ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate exhibits various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are two major factors that contribute to the development and progression of various diseases. This compound also exhibits neuroprotective effects by reducing the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Furthermore, it has been shown to exhibit analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate in lab experiments is its high potency and selectivity. This compound exhibits potent anticancer activity at low concentrations, which makes it a potential candidate for the development of novel anticancer drugs. Furthermore, it exhibits high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, one of the major limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate. One of the major directions is the development of novel anticancer drugs based on this compound. Further studies are needed to optimize the structure-activity relationship of this compound and to improve its pharmacokinetic properties. Another direction is the study of the neuroprotective effects of this compound in various neurological disorders. Further studies are needed to elucidate the underlying mechanisms of action and to evaluate its potential for clinical use. Additionally, the development of novel drug delivery systems for this compound could overcome its poor solubility and enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzophenone with 2-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with ethyl bromoacetate to obtain the final compound. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.

properties

CAS RN

5861-51-8

Product Name

ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

Molecular Formula

C25H25BrN2O3

Molecular Weight

481.4 g/mol

IUPAC Name

ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

InChI

InChI=1S/C25H25BrN2O3/c1-3-31-23(29)16-28-24(17-9-5-4-6-10-17)20-15-18(26)13-14-21(20)27-25(28)19-11-7-8-12-22(19)30-2/h4-15,24-25,27H,3,16H2,1-2H3

InChI Key

XFSYMAQVLGXGLN-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3OC)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

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